
3-Hydroxypropyl 2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypropyl 2-chloroacetate is an organic compound with the molecular formula C5H9ClO3 It is a derivative of chloroacetic acid and hydroxypropyl alcohol, characterized by the presence of both hydroxyl and chloroacetate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxypropyl 2-chloroacetate can be synthesized through the esterification of 3-hydroxypropyl alcohol with chloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxypropyl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification and Transesterification: The hydroxyl group can react with carboxylic acids or esters to form new ester derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxypropyl alcohol and chloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Sulfuric acid or other strong acids are used in esterification reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are employed for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-hydroxypropyl amine or 3-hydroxypropyl thiolacetate can be formed.
Hydrolysis Products: 3-Hydroxypropyl alcohol and chloroacetic acid are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-Hydroxypropyl 2-chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the modification of polymers to introduce reactive functional groups, enhancing the properties of the resulting materials.
Bioconjugation: It is employed in the conjugation of biomolecules, facilitating the attachment of drugs or probes to biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-hydroxypropyl 2-chloroacetate involves its reactivity towards nucleophiles and its ability to form ester bonds. The chloroacetate group acts as an electrophile, readily undergoing nucleophilic substitution reactions. The hydroxyl group can participate in esterification reactions, forming new ester linkages. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-hydroxypropyl acetate: This compound is structurally similar, with a chloroacetate group and a hydroxyl group on adjacent carbon atoms.
3-Chloro-2-hydroxypropyl methacrylate: Another related compound, used in polymer chemistry for the synthesis of functionalized polymers.
Uniqueness
3-Hydroxypropyl 2-chloroacetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H9ClO3 |
|---|---|
Molekulargewicht |
152.57 g/mol |
IUPAC-Name |
3-hydroxypropyl 2-chloroacetate |
InChI |
InChI=1S/C5H9ClO3/c6-4-5(8)9-3-1-2-7/h7H,1-4H2 |
InChI-Schlüssel |
PHGXTJVKHMRCJR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)COC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


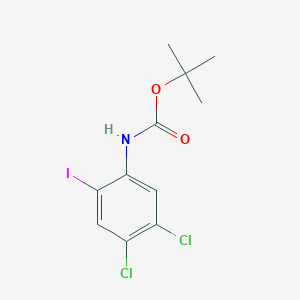

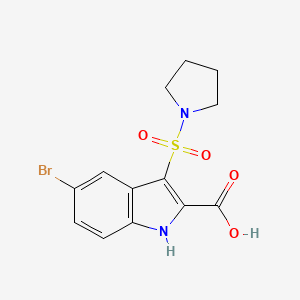
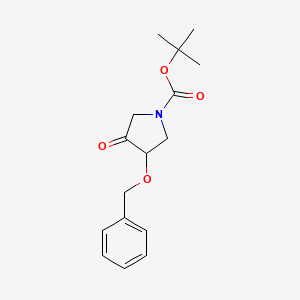
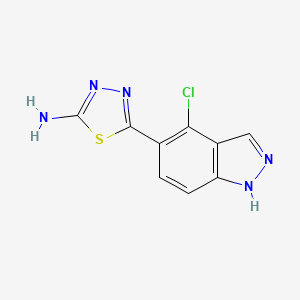
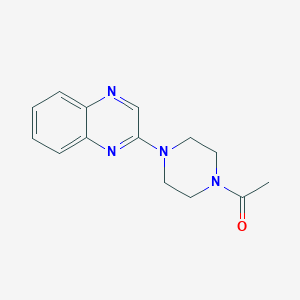





![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)
![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)
